molecular formula C16H15ClN2O B15058590 (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No.: B15058590
M. Wt: 286.75 g/mol
InChI Key: LTYMNGXNGZAHPL-UHFFFAOYSA-N
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Description

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a chemical compound with the molecular formula C16H15ClN2O It is a heterocyclic compound that contains a pyrrolidine ring, a chloropyridine moiety, and a phenyl group

Preparation Methods

The synthesis of (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Chloropyridine Moiety: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrrolidine ring.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where the pyrrolidine-chloropyridine intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as:

    (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(4-methylphenyl)methanone: This compound has a similar structure but with a methyl group on the phenyl ring, which may affect its chemical and biological properties.

    (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

[2-(2-chloropyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C16H15ClN2O/c17-15-13(8-4-10-18-15)14-9-5-11-19(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2

InChI Key

LTYMNGXNGZAHPL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)Cl

Origin of Product

United States

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